Synthetic Yield Improvement in SC144 Production via 7-Fluoro Substitution
A one-step coupling reaction utilizing 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline with pyrazin-2-carbohydrazide resulted in a significantly improved synthetic yield for the production of SC144, a gp130 inhibitor with submicromolar potency against human ovarian cancer cell lines [1]. While the previous synthetic route required multiple steps with modest overall yields, the use of this fluorinated intermediate streamlined the process and enhanced efficiency [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Significantly improved yield (one-step coupling) |
| Comparator Or Baseline | Previous multi-step synthetic route for SC144 |
| Quantified Difference | Not numerically quantified in source, but described as 'significantly improved' |
| Conditions | One-step coupling with pyrazin-2-carbohydrazide |
Why This Matters
Higher synthetic yields reduce cost, waste, and production time, making this compound a superior choice for researchers scaling up SC144 or derivative synthesis.
- [1] Grande F, Aiello F, De Grazia O, Brizzi A, Garofalo A, Neamati N. Synthesis and antitumor activities of a series of novel quinoxalinhydrazides. Bioorganic & Medicinal Chemistry. 2006;15(1):288-294. View Source
